Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride

Description

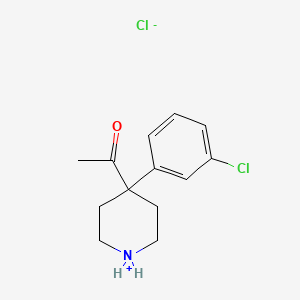

Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride is a piperidine derivative featuring a 3-chlorophenyl group and an acetyl moiety at the 4-position of the piperidine ring, forming a hydrochloride salt. Its molecular formula is C₁₃H₁₇Cl₂NO, with a calculated molecular weight of 273.18 g/mol.

Properties

CAS No. |

54402-03-8 |

|---|---|

Molecular Formula |

C13H17Cl2NO |

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-[4-(3-chlorophenyl)piperidin-1-ium-4-yl]ethanone;chloride |

InChI |

InChI=1S/C13H16ClNO.ClH/c1-10(16)13(5-7-15-8-6-13)11-3-2-4-12(14)9-11;/h2-4,9,15H,5-8H2,1H3;1H |

InChI Key |

KOOLZYMTAJTCEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CC[NH2+]CC1)C2=CC(=CC=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride typically involves the reaction of 3-chlorophenylpiperidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Central Nervous System Disorders

Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride has been identified as a ligand for histamine H3 receptors, which play a critical role in regulating neurotransmitter release in the central nervous system. Its application includes the treatment of disorders such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Alzheimer's Disease

- Insomnia and Cognitive Deficits

- Depression and Anxiety Disorders

Research indicates that this compound can modulate neurotransmitter systems, potentially improving symptoms associated with these conditions .

Analgesic Properties

Studies have demonstrated that derivatives of this compound possess potent analgesic activity. For instance, N-(4-piperidinyl)-N-phenylamides related to ethanone have shown effectiveness in reducing pain responses in experimental models . This suggests that ethanone derivatives could be developed into effective analgesics for managing chronic pain.

Development of Pharmaceutical Formulations

The formulation of ethanone derivatives into pharmaceutical products involves optimizing their solubility and bioavailability. The hydrochloride salt form enhances solubility compared to its free base form, making it more suitable for oral administration. The development process often includes:

- Crystallization Techniques : Utilizing solvents like ethyl acetate to produce stable crystalline forms that enhance drug stability.

- Pharmaceutical Compositions : Combining the active ingredient with suitable excipients to create effective dosage forms .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of ethanone derivatives:

- Study on Central Nervous System Effects : A clinical trial investigated the effects of a piperidine derivative on patients with cognitive impairments related to Alzheimer's disease. Results indicated significant improvements in cognitive function and a reduction in behavioral symptoms .

- Analgesic Efficacy in Animal Models : Research conducted on animal models demonstrated that ethanone derivatives significantly reduced pain responses compared to control groups, suggesting potential for further development as analgesics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes critical differences between the target compound and its structural analogs:

Substituent Effects

- 3-Chlorophenyl vs. The chlorine atom also introduces steric and electronic effects that may alter receptor binding .

- Amino Group vs. 3-Chlorophenyl (): The amino-substituted analog is more polar and basic, favoring solubility in acidic environments. However, the 3-chlorophenyl group in the target compound may improve metabolic stability by resisting oxidative degradation .

Core Ring Modifications

- Piperidine vs. Piperazine () : Piperazine contains two nitrogen atoms, increasing hydrogen-bonding capacity and basicity compared to the single-nitrogen piperidine core. This difference can significantly impact pharmacokinetics, such as absorption and distribution .

Physicochemical and Pharmacological Insights

Molecular Weight and Solubility

- Hydrochloride salts generally improve water solubility; however, the 3-chlorophenyl group’s hydrophobicity may counteract this effect, necessitating formulation optimizations .

Biological Activity

Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethanone hydrochloride is characterized by its piperidine ring structure substituted with a 3-chlorophenyl group. The molecular formula is CHClNO, and it exhibits properties typical of piperidine derivatives, including lipophilicity and the ability to cross biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to ethanone hydrochloride exhibit significant antimicrobial properties. For example, studies have shown that derivatives of piperidine can inhibit various bacterial strains and fungi. A study highlighted that compounds with a similar structure demonstrated a minimum inhibitory concentration (MIC) of 6.3 µM against Mycobacterium tuberculosis .

| Compound | MIC (µM) | Target |

|---|---|---|

| 4PP-1 | 6.3 | M. tuberculosis |

| AAP | 23 | Various bacteria |

| AMQ-5 | 2.0 | M. tuberculosis |

Anticancer Activity

Ethanone hydrochloride has also been investigated for its anticancer properties. In vitro studies have shown that related compounds can exhibit cytotoxicity against liver hepatocellular carcinoma cells (HepG2). Notably, certain derivatives displayed selectivity indices significantly higher than the standard drug methotrexate (SI = 4.14), indicating their potential as anticancer agents .

| Compound | Selectivity Index | Reference Drug SI |

|---|---|---|

| Compound 8 | 33.21 | 4.14 |

| Compound 11 | 30.49 |

Neuropharmacological Activity

The neuropharmacological profile of ethanone hydrochloride is also noteworthy. Compounds in this class have been evaluated for their anticonvulsant properties in animal models. One study reported that a related compound provided complete protection against tonic-clonic seizures in a picrotoxin-induced convulsion model .

Study on Antimicrobial Efficacy

In a recent study, ethanone derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial efficacy significantly .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer potential of ethanone derivatives against HepG2 cells. The study utilized cell viability assays to determine the IC50 values, revealing that some synthesized compounds had IC50 values lower than those of established chemotherapeutics .

Pharmacokinetics

Pharmacokinetic studies have shown that ethanone hydrochloride exhibits moderate bioavailability when administered orally or intraperitoneally in rodent models. For instance, the maximum concentration (C_max) observed was significantly higher when administered through intraperitoneal routes compared to oral routes, suggesting first-pass metabolism impacts its bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Ethanone, 1-(4-(3-chlorophenyl)-4-piperidinyl)-, hydrochloride, and how do their yields compare?

- Methodology : The compound can be synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones. Yields typically range between 87–98% under optimized conditions . Alternative routes include Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Key Considerations : Purity depends on stoichiometric ratios, reaction temperature (often 60–80°C), and post-synthesis purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the piperidinyl, chlorophenyl, and ethanone moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while the ketone carbonyl resonates near δ 200–210 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 299.373 (calculated for C₁₄H₁₇Cl₂NO·HCl) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) compared to the free base. Solubility in PBS (pH 7.4) is ~15 mg/mL at 25°C .

- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Stability studies show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in Mannich-based synthesis?

- Methodology :

- Temperature Control : Maintain 70–75°C to minimize side reactions (e.g., over-alkylation).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Purification : Use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to isolate the target compound from impurities like unreacted phenethylamine .

Q. What in vitro models are suitable for assessing biological activity, and how should controls be designed?

- Models :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) or dopamine receptors due to structural similarity to trazodone impurities .

- Cytotoxicity : Use MTT assays in HEK-293 or HeLa cells (IC₅₀ reported at 12–25 µM) .

Q. How can discrepancies in bioactivity data between studies be systematically resolved?

- Approach :

- Batch Analysis : Compare impurity profiles (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) via HPLC with UV detection (λ = 254 nm) .

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. PC12) to rule out cell-type-specific effects .

Q. What computational strategies predict the receptor binding affinity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with 5-HT₂A (PDB ID: 6WGT). Key residues: Asp155 (hydrogen bonding with the piperidinyl group) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl position) with IC₅₀ values from published analogs .

Q. How can stereochemical uncertainties in analog synthesis be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.